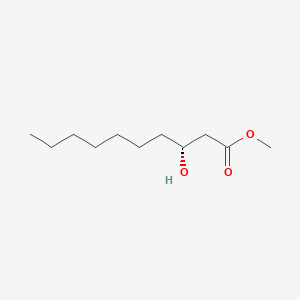

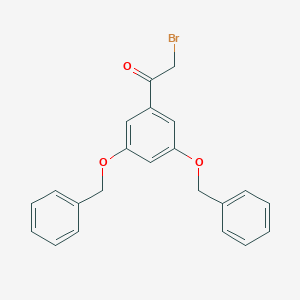

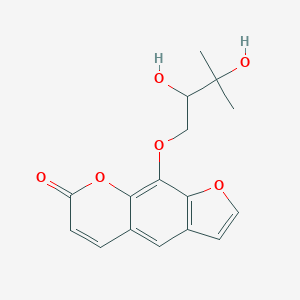

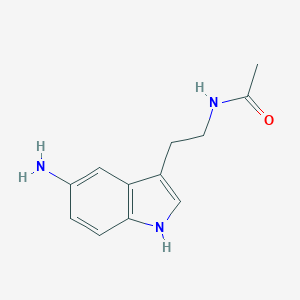

![molecular formula C7H4F3N3 B017171 2-(三氟甲基)咪唑并[1,2-b]哒嗪 CAS No. 109114-00-3](/img/structure/B17171.png)

2-(三氟甲基)咪唑并[1,2-b]哒嗪

描述

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 2-substituted aryl (or alkyl)imidazo[1,2-b]pyridazine involves a Suzuki coupling reaction with substituted phenyl boronic acid in the presence of bis(triphenylphosphine)palladium(ii) . This reaction is part of a convenient, novel two-step one-pot reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction is surprising and explains the enhanced selectivity of these compounds with respect to conventional type I kinase inhibitors .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学研究应用

咪唑并[1,2-b]哒嗪可用于合成新的氮杂杂环和四唑-(5,1-f)哒嗪,这在有机合成中很有价值 (Stanovnik & Tiŝler, 1967).

这些化合物对β-淀粉样蛋白斑块表现出很高的结合亲和力,表明在开发用于成像阿尔茨海默病斑块的新型正电子发射断层扫描放射性示踪剂方面具有潜力 (Zeng 等人, 2010).

取代的咪唑并[1.2-b]哒嗪是有机合成中进一步转化的有用中间体 (Stanovnik & Tiŝler, 1967).

它们具有作为抗巨丝蚴病剂的潜力,尽管它们对人类巨细胞病毒或丝虫感染没有显着活性 (Mourad 等人, 1993).

带有苯甲酰胺单元的咪唑并[1,2-b]哒嗪衍生物显示出作为有效的 VEGFR2 激酶抑制剂的希望,提供了一种潜在的癌症治疗策略 (Miyamoto 等人, 2012).

自 1966 年以来,咪唑并[1,2-b]哒嗪支架一直是药物化学中的特权框架,为潜在的治疗应用产生了各种生物活性分子 (Garrido 等人, 2021).

这些衍生物显示出很高的激酶选择性和无细胞 IKKbeta 抑制活性,表明在治疗 IKKbeta 相关疾病中具有潜在应用 (Shimizu 等人, 2010).

它们在关节炎模型中也表现出抗炎活性,表明具有临床开发潜力 (Shimizu 等人, 2011).

作用机制

Imidazo[1,2-b]pyridazines have been identified as inhibitors of various biological targets. For instance, they have been found to inhibit PIM kinases, which are potential targets for the treatment of hematopoietic malignancies and some solid cancers . They have also been identified as IL-17A inhibitors, which could be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

安全和危害

The safety data sheet for a similar compound, 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be used only in a well-ventilated place and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

Imidazo[1,2-b]pyridazines have shown promise in various therapeutic areas. They have been recognized as potential inhibitors of IL-17A for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . They have also shown significant activity against multidrug-resistant tuberculosis . These findings suggest that imidazo[1,2-b]pyridazines, including 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, could be further developed for various therapeutic applications.

属性

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-6(12-5)2-1-3-11-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIBNBPWOSLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618177 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109114-00-3 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

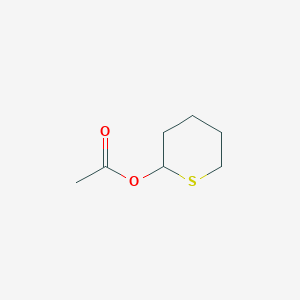

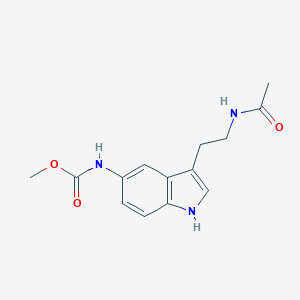

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)